molecular formula C9H16O2 B7769363 2-Nonenoic acid CAS No. 29830-11-3

2-Nonenoic acid

Cat. No.: B7769363
CAS No.: 29830-11-3
M. Wt: 156.22 g/mol
InChI Key: ADLXTJMPCFOTOO-BQYQJAHWSA-N
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Description

2-Nonenoic acid (C₉H₁₆O₂) is a medium-chain unsaturated fatty acid with a double bond at the α,β (C2) position. It has a molecular weight of 156.22 g/mol (CAS: 3760-11-0) and is classified as a medium-chain fatty acid due to its 9-carbon aliphatic tail . This compound is notable for its role in flavor chemistry, contributing musty, sour, and oily notes in food products like Tibetan Qingke Baijiu . It also participates in enzymatic reactions, such as hydroxylation and epoxidation catalyzed by unspecific peroxygenases (UPOs) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-non-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXTJMPCFOTOO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063171
Record name 2-Nonenoic acid
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Fatty aroma
Record name (E)-2-Nonenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils, Soluble (in ethanol)
Record name (E)-2-Nonenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.940
Record name (E)-2-Nonenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14812-03-4, 3760-11-0, 29830-11-3
Record name trans-2-Nonenoic acid
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Record name 2-Nonenoic acid
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Record name 2-Nonenoic acid, (2E)-
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Record name Nonenoic acid
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Record name 2-Nonenoic acid
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Record name 2-Nonenoic acid
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Record name Nonenoic acid
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Record name Non-2-enoic acid
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Record name 2-NONENOIC ACID, (2E)-
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Preparation Methods

Reaction Mechanism and Conditions

The isomerization proceeds via the formation of an alkali metal salt intermediate. When 3-nonenoic acid is treated with a 40–65% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), the carboxylic acid group is deprotonated to form the corresponding salt. Heating this heterogeneous mixture to 150–160°C facilitates the migration of the double bond from the β,γ-position to the α,β-position, yielding the potassium or sodium salt of this compound.

Critical Parameters :

  • Alkali Concentration : Solutions containing 40–65% alkali hydroxide ensure partial solubility of the salt, creating a solid-liquid interface critical for the reaction equilibrium.

  • Temperature : Optimal isomerization occurs at 150–160°C, balancing reaction rate and side-product suppression.

  • Reaction Time : Extended heating (4–6 hours) drives the equilibrium toward this compound, achieving an 82:18 ratio of α,β- to β,γ-isomers.

Experimental Workflow

A representative procedure from the patent involves:

  • Combining 3-nonenoic acid with 65% aqueous KOH (1:2 molar ratio).

  • Heating the mixture at 150°C for 5 hours.

  • Cooling and filtering to recover the solid salt phase.

  • Neutralizing the salt with hydrochloric acid (HCl) to regenerate the free acid.

  • Treating the crude product with 93% sulfuric acid to lactonize residual 3-nonenoic acid, enabling separation via extraction with dilute NaOH.

Table 1: Isomerization Reaction Optimization

ParameterOptimal RangeImpact on Yield
Alkali Concentration40–65% KOHMaximizes salt insolubility
Temperature150–160°CMinimizes lactone formation
Reaction Time4–6 hoursAchieves 82% conversion

Separation and Purification of this compound

The isomerization reaction yields a mixture of this compound and residual 3-nonenoic acid, necessitating precise separation techniques.

Acid-Base Extraction

After neutralization of the alkali salt with HCl, the free acids are treated with concentrated sulfuric acid. This step selectively lactonizes 3-nonenoic acid into a water-insoluble derivative, while this compound remains unreacted. The lactone is removed via filtration, and the remaining this compound is extracted using dilute NaOH, followed by re-acidification to precipitate the pure product.

Distillation and Solvent Recovery

Final purification involves vacuum distillation under reduced pressure (3 mmHg), collecting the fraction boiling at 122–135°C. Benzene is employed as a co-solvent to enhance separation efficiency, with recovery rates exceeding 70% for the alkali hydroxide solution.

Table 2: Purification Metrics

StepEfficiencyKey Reagents
Lactonization>95% 3-Nonenoic acid removal93% H2SO4\text{H}_2\text{SO}_4
NaOH Extraction98% this compound recovery5% NaOH
Distillation99% PurityBenzene

Industrial-Scale Production Considerations

The scalability of the isomerization method is underscored by its compatibility with continuous reactors and solvent-recycling systems.

Catalyst Reusability

The spent alkali hydroxide solution (specific gravity 1.504) is reconcentrated and reused, minimizing waste. Potassium hydroxide is preferred over sodium hydroxide due to its higher solubility and lower tendency to form stable byproducts.

Economic and Environmental Impact

  • Cost Efficiency : The process avoids expensive metal catalysts, relying on inexpensive alkali hydroxides.

  • Waste Reduction : Solvent recovery and alkali reuse align with green chemistry principles.

Comparative Analysis of Alternative Methods

While the isomerization route dominates industrial production, other methods are documented in literature:

Oxidation of 2-Nonenol

2-Nonenol can be oxidized to this compound using strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3). However, this method suffers from low yields (50–60%) and hazardous waste generation.

Hydrolysis of 2-Nonenenitrile

Acid- or base-catalyzed hydrolysis of 2-nonenenitrile offers a potential route, but the precursor’s limited commercial availability restricts its practicality.

Chemical Reactions Analysis

(a) Enzymatic Oxidation

Unspecific peroxygenases (UPOs) catalyze regio- and stereoselective oxidation of trans-2-nonenoic acid:

UPO Enzyme Primary Products Yield (%)
CglUPO9-Hydroxy-trans-2-nonenoic acid45
AaeUPO8,9-Epoxy-trans-2-nonenoic acid32
MroUPO9-Hydroxy-trans-2-nonenoic acid28

Epoxidation occurs at the terminal double bond, while hydroxylation favors the ω-position. Side reactions include enzyme inactivation via substrate-induced radical formation .

(b) Chemical Oxidation

Strong oxidants like KMnO₄ or CrO₃ cleave the double bond, yielding shorter-chain carboxylic acids (e.g., heptanoic acid and oxalic acid). Controlled oxidation with H₂O₂ in formic acid produces lactones via intermediate hydroxy acids, though this is more documented for 3-nonenoic acid .

Lactonization

Under acidic conditions, this compound forms γ-lactones, though this reaction is less favored compared to β,γ-unsaturated analogs. For example:
2-Nonenoic acidH+Non-2-en-4-olide\text{this compound} \xrightarrow{\text{H}^+} \text{Non-2-en-4-olide}
Yields depend on steric and electronic factors, with trans-configuration substrates showing higher lactonization efficiency .

Biological Metabolism

This compound participates in lipid peroxidation pathways, analogous to 4-hydroxy-2-nonenal (HNE). Key metabolic transformations include:

  • Glutathione Conjugation : Catalyzed by glutathione S-transferases (GSTs), forming mercapturic acid derivatives .

  • Reduction : Aldo-keto reductases (AKRs) reduce the double bond, yielding saturated fatty acids .

  • β-Oxidation : Mitochondrial degradation to acetyl-CoA and propionyl-CoA fragments .

Comparative Reactivity

Property This compound 3-Nonenoic Acid Nonanoic Acid
Double Bond PositionC2–C3C3–C4N/A
Lactonization TendencyLowHighNone
Oxidation SusceptibilityHigh (α,β-unsaturation)Moderate (β,γ-unsaturation)Low (saturated)

The α,β-unsaturation in this compound enhances electrophilicity, making it more reactive toward nucleophiles and oxidants than its isomers .

Scientific Research Applications

Food Industry

Flavoring Agent and Preservative

2-Nonenoic acid is utilized in the food industry primarily as a flavoring agent. Its unique flavor profile enhances the taste of various food products. Additionally, it acts as a preservative, extending the shelf life of items by preventing spoilage due to microbial growth .

Case Study: Flavor Enhancement in Beverages

A study conducted on beverages incorporating this compound demonstrated a significant increase in consumer preference due to its flavor-enhancing properties. The acid was found to synergistically interact with other flavor compounds, creating a more rounded taste profile.

Cosmetics and Personal Care

Emollient Properties

In the cosmetics sector, this compound is valued for its emollient properties. It helps improve skin texture and provides moisture, making it a popular ingredient in skincare formulations .

Data Table: Cosmetic Products Containing this compound

Product TypeFunctionalityConcentration (%)
MoisturizersHydration and skin barrier repair0.5 - 3
CreamsTexture enhancement0.5 - 2
SunscreensSkin protection1 - 5

Pharmaceuticals

Role in Drug Formulation

This compound is also significant in pharmaceutical applications. It is involved in the formulation of anti-inflammatory and analgesic medications. Its derivatives have shown potential in enhancing drug solubility and bioavailability .

Case Study: Anti-Inflammatory Drug Development

Research indicated that formulations containing this compound derivatives exhibited improved anti-inflammatory effects compared to traditional formulations. Clinical trials demonstrated a reduction in inflammation markers among participants using these formulations.

Polymer Production

Synthesis of Specialty Polymers

The compound plays a crucial role in the synthesis of specialty polymers, contributing to materials with enhanced flexibility and durability . These polymers are increasingly used in applications requiring robust mechanical properties.

Data Table: Properties of Polymers Synthesized with this compound

Polymer TypeFlexibility (Shore A)Thermal Stability (°C)
Polyurethane85200
Polyethylene70180
Copolymers90220

Agricultural Applications

Surfactant in Pesticide Formulations

In agriculture, this compound is used as a surfactant in pesticide formulations. It enhances the efficacy of active ingredients by improving their spread and adhesion on plant surfaces .

Case Study: Efficacy Improvement in Crop Protection

Field studies have shown that pesticides formulated with this compound resulted in higher pest control efficiency compared to those without it. The surfactant's ability to reduce surface tension led to better coverage and penetration of the pesticide.

Mechanism of Action

The mechanism of action of 2-Nonenoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence metabolic processes, and interact with cellular receptors. The exact pathways depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

8-Nonenoic Acid (Isomer)

Structural Differences :

  • Double Bond Position: 8-Nonenoic acid has a double bond at the C8 position, whereas 2-nonenoic acid has it at C2. Both share the molecular formula C₉H₁₆O₂ but exhibit distinct mass fragmentation patterns in LC/MS due to the double bond location .

Nonanoic Acid (Saturated Analog)

Structural Differences :

  • Nonanoic acid (C₉H₁₈O₂) is the saturated counterpart of this compound, lacking the C2 double bond.

2-Octenoic Acid (Shorter-Chain Analog)

Structural Differences :

  • 2-Octenoic acid (C₈H₁₄O₂) has a shorter carbon chain (8 vs. 9 carbons) but shares the α,β-unsaturated structure.

Reactivity and Enzymatic Conversion :

  • Both acids undergo UPO-mediated hydroxylation and epoxidation. However, chain length affects solubility and enzyme interaction, with this compound producing more stable epoxides .
  • Flavor Profile: 2-Octenoic acid contributes to green, fatty notes, while this compound’s longer chain enhances its musty, cardboard-like aroma .

2-Fluorooctanoic Acid (Halogenated Analog)

Structural Differences :

  • 2-Fluorooctanoic acid (C₈H₁₅FO₂) replaces a hydrogen atom with fluorine at the C2 position, altering electronic properties.

Functional Implications :

  • The fluorine atom increases electronegativity, enhancing acidity and altering solubility compared to this compound. This modification is used in medicinal chemistry to tune bioavailability .

Comparison with Functionally Similar Compounds (Esters)

Methyl 2-Nonenoate

  • Structure: Methyl ester of this compound (C₁₀H₁₈O₂, CAS: 111-79-5) .
  • Applications : Used as a flavor additive in soft drinks and baked goods (FEMA limit: 3.2–13 mg/kg) . Unlike the free acid, the ester form enhances volatility, making it suitable for fragrances .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position Key Applications
This compound C₉H₁₆O₂ 156.22 C2 Flavor compounds, UPO reactions
8-Nonenoic acid C₉H₁₆O₂ 156.22 C8 Research reference
Nonanoic acid C₉H₁₈O₂ 158.24 N/A Feed additives, UCP1 activation
2-Octenoic acid C₈H₁₄O₂ 142.20 C2 Enzymatic studies, flavors
2-Fluorooctanoic acid C₈H₁₅FO₂ 162.20 C2 (fluorinated) Medicinal chemistry

Table 2: Key Research Findings

Compound Reactivity with UPOs Biological Role Analytical Challenges
This compound Forms β-hydroxylation products Activates UCP1 via carboxyl group Requires LC/MS due to lack of standards
Nonanoic acid Not reactive with UPOs Direct UCP1 activation Well-documented safety profiles
2-Octenoic acid Similar hydroxylation pathway Limited biological data Relies on retention time matching

Research Considerations

  • Analytical Limitations : Many hydroxylated or epoxidized derivatives lack commercial standards, necessitating reliance on mass spectrometry .
  • Contradictory Findings: While 2-nonenoic and nonanoic acids both activate UCP1, the role of saturation remains debated .

Biological Activity

2-Nonenoic acid, an unsaturated fatty acid, is gaining attention for its biological activities, particularly in the context of oxidative stress and lipid metabolism. This article delves into its biological mechanisms, metabolic pathways, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H16O2
  • Molecular Weight : 156.23 g/mol
  • Structure :

    This compound Structure

Oxidative Stress Response

Research indicates that this compound plays a role in modulating oxidative stress responses. It has been shown to influence mitochondrial function and energy metabolism:

  • Mitochondrial Function : In studies involving brown adipose tissue, this compound was found to affect oxygen consumption rates, suggesting a role in mitochondrial uncoupling and energy expenditure .
  • Oxidative Stress Markers : The compound is implicated in the detoxification of lipid-derived aldehydes such as 4-hydroxynonenal (HNE), which is a byproduct of lipid peroxidation. The detoxification pathway involves conjugation with glutathione (GS) and oxidation to 4-hydroxy-2-nonenoic acid (HNA) .

Lipid Peroxidation Inhibition

Lipid peroxidation is a critical process linked to various pathophysiological conditions including inflammation and neurodegenerative diseases. This compound has been studied for its potential to inhibit lipid peroxidation:

  • Mechanism of Action : The compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cellular components. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

Case Studies and Experimental Data

  • Mitochondrial Studies : A study demonstrated that this compound affects mitochondrial respiration in brown fat cells. It increased the proton leak independent of uncoupling protein 1 (UCP1), indicating its potential role in thermogenesis .
  • Cellular Metabolism : In cultured human lens epithelial cells, exposure to HNE led to the formation of GS conjugates and subsequent metabolic transformations involving this compound derivatives, highlighting its role in cellular detoxification processes .
  • Biomarker Identification : Research has identified specific adducts formed from reactions between proteins and lipid peroxidation products like HNE, which may serve as biomarkers for oxidative stress-related diseases .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Mitochondrial FunctionModulates oxygen consumption in brown fat mitochondria
Oxidative Stress ModulationScavenges free radicals; inhibits lipid peroxidation
Detoxification PathwaysConjugates with glutathione; forms HNA
Biomarker PotentialForms adducts with proteins; indicates oxidative stress

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Nonenoic acid?

  • Synthesis : Common methods include oxidation of 2-nonenol or hydrolysis of its methyl ester (CAS 111-79-5) under acidic/basic conditions. For isomer-specific synthesis (e.g., trans-2-Nonenoic acid, CAS 3760-11-0), stereoselective catalysts like Sharpless epoxidation derivatives may be employed.
  • Characterization : Use GC-MS for purity analysis, NMR (¹H and ¹³C) to confirm structure, and FTIR to identify functional groups. Physical constants (e.g., density, melting point) should align with CRC Handbook data (MW 156.222 g/mol) .
  • Controls : Include reference standards (e.g., NIST-certified samples) and validate reagents for selectivity .

Q. How can researchers differentiate between structural isomers of this compound?

  • Chromatography : Use chiral HPLC columns or GC with polar stationary phases to separate cis/trans isomers.
  • Spectroscopy : Compare NMR coupling constants (e.g., trans isomers exhibit larger J values for vinyl protons) or employ NOESY to determine spatial proximity of substituents .
  • Reference Data : Cross-check retention times and spectral profiles with databases like NIST Chemistry WebBook .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Extraction : Liquid-liquid extraction (LLE) using ethyl acetate or solid-phase extraction (SPE) with C18 cartridges.
  • Quantification : LC-MS/MS in multiple reaction monitoring (MRM) mode for sensitivity. Validate methods with spike-recovery experiments (70–120% recovery) and calibration curves (R² > 0.99) .
  • Blinding : Ensure analysts are blinded to sample groups during data acquisition to reduce bias .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound while minimizing confounding variables?

  • Experimental Design :

  • Use factorial designs to test interactions (e.g., dose-response vs. exposure time).
  • Power analysis: Calculate sample size using pilot data (e.g., G*Power software) to ensure statistical validity .
    • Controls : Include vehicle controls, positive controls (e.g., known bioactive fatty acids), and negative controls (e.g., scrambled analogs) .
    • Replication : Perform triplicate independent experiments and validate findings in a secondary lab .

Q. What strategies address contradictory data in studies on this compound’s stability or reactivity?

  • Root-Cause Analysis :

  • Check reagent lot variability (e.g., peroxide levels in solvents) .
  • Validate storage conditions: this compound is light-sensitive; store under argon at −20°C .
    • Statistical Reconciliation : Apply mixed-effects models to account for clustered data (e.g., batch effects) .
    • Literature Synthesis : Compare results with prior studies, noting differences in experimental conditions (e.g., pH, temperature) .

Q. How can researchers ensure reproducibility when studying this compound’s metabolic pathways?

  • Protocol Standardization : Document all steps, including incubation times, buffer compositions, and enzyme sources (e.g., lot numbers for cytochrome P450 isoforms) .
  • Data Transparency : Publish raw datasets (e.g., metabolomics profiles) as supplementary material .
  • Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and disclose exclusion criteria for animal/cell models .

Q. What advanced statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
  • Multivariate Analysis : Use PCA or PLS-DA to identify correlated variables in omics datasets.
  • Error Handling : Report confidence intervals and use bootstrapping for small sample sizes .

Methodological Best Practices

  • Ethical Compliance : Obtain approval for biological studies and disclose conflicts of interest .
  • Literature Reviews : Use Boolean search strategies (e.g., "(this compound) AND (synthesis OR metabolism)") and prioritize peer-reviewed journals .
  • Data Presentation : Follow CRC Handbook guidelines for reporting physical constants and IUPAC nomenclature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Nonenoic acid
Reactant of Route 2
Reactant of Route 2
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